(2-Hydroxy-5-nitrobenzyl)triphenylphosphonium
Description
Significance of Phosphonium (B103445) Salts in Modern Organic Synthesis
Phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic groups, are versatile reagents in organic synthesis. Their utility stems primarily from their role as precursors to phosphorus ylides, which are key reactants in the Wittig reaction and its variants for the formation of alkenes. Beyond this classical application, phosphonium salts are also employed as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases, and as ionic liquids. alfachemic.com The lipophilic nature of the organic substituents on the phosphorus atom allows for the transport of anions into the organic phase, thereby accelerating reaction rates. scribd.com
Contextualizing Nitrobenzyl Moieties in Chemical Reactivity
The nitrobenzyl group is a common motif in organic chemistry that significantly influences the reactivity of a molecule. The strong electron-withdrawing nature of the nitro group can activate the benzylic position towards nucleophilic attack. Furthermore, nitrobenzyl groups, particularly those with ortho and para substitutions, are known to be photosensitive and can be cleaved under UV irradiation, a property exploited in photolabile protecting group strategies. The presence of a hydroxyl group, as in the case of a hydroxy-nitrobenzyl moiety, can further modulate the electronic properties and reactivity of the compound, and participate in intramolecular interactions.
Scope and Research Focus on (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium
The primary research interest in this compound lies in its application as a key intermediate in multi-step synthetic sequences. Its structure combines the reactivity of a phosphonium salt with the electronic and functional characteristics of a substituted nitrobenzyl group. This unique combination has been leveraged in the synthesis of complex heterocyclic systems. The focus of this article is to elucidate the synthesis, properties, and specific applications of this compound as documented in the chemical literature.
Structure
3D Structure
Properties
IUPAC Name |
(2-hydroxy-5-nitrophenyl)methyl-triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20NO3P/c27-25-17-16-21(26(28)29)18-20(25)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H,19H2/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGJJCHUVRRZCZ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)[N+](=O)[O-])O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Mechanistic Insights
Preparative Methods for this compound
The synthesis of this compound bromide is achieved through the reaction of 2-hydroxy-5-nitrobenzyl bromide with triphenylphosphine. rsc.orggoogle.com This reaction is a classic example of the formation of a phosphonium (B103445) salt via the quaternization of a phosphine (B1218219) with an alkyl halide.
In a typical procedure, 2-hydroxy-5-nitrobenzyl bromide is treated with triphenylphosphine in a suitable solvent. The reaction proceeds to give the desired phosphonium salt in high yield. A patent describing this synthesis reports a yield of 99.01% for the formation of 2-hydroxy 5-nitrobenzyl triphenylphosphonium bromide. le.ac.uk
Mechanistic Pathways in its Formation and Reactions
The formation of the phosphonium salt proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phosphorus atom of triphenylphosphine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-hydroxy-5-nitrobenzyl bromide, displacing the bromide ion.
The primary documented application of this phosphonium salt is in the synthesis of 2-(n-butyl)-5-nitrobenzofuran. rsc.orggoogle.com In this multi-step process, the this compound bromide is first acylated with pentanoyl chloride in the presence of a base like pyridine. This is followed by an intramolecular Wittig-type reaction, where the initially formed ylide reacts with the ester carbonyl to form the benzofuran (B130515) ring system and triphenylphosphine oxide as a byproduct. rsc.org
Applications in Organic Synthesis
Role as a Precursor in the Synthesis of Heterocyclic Compounds
The most significant application of this compound bromide is as a key intermediate in the synthesis of 2-(n-butyl)-5-nitrobenzofuran. rsc.orggoogle.com This benzofuran (B130515) derivative is a crucial building block for the preparation of the antiarrhythmic drug, Dronedarone. google.com The synthesis involves the acylation of the phosphonium (B103445) salt followed by an intramolecular cyclization, which is a variation of the Wittig reaction. rsc.org
Utility in Wittig-Type Reactions
While the primary documented use is in an intramolecular Wittig-type cyclization, the phosphonium salt is, by its nature, a precursor to a phosphorus ylide. Treatment with a strong base would generate the corresponding ylide, which could, in principle, be used in intermolecular Wittig reactions with aldehydes and ketones to form substituted alkenes. However, specific examples of such intermolecular applications for this particular phosphonium salt are not extensively reported in the literature.
Physicochemical Properties and Structural Analysis
Spectroscopic Data (NMR, IR, Mass Spectrometry)
| Property | Expected Data |
| 1H NMR | Aromatic protons from the triphenylphosphine (B44618) and the nitrobenzyl moieties, a characteristic doublet for the benzylic CH2 group coupled to the phosphorus atom, and a signal for the hydroxyl proton. |
| 13C NMR | Aromatic carbons, a benzylic carbon signal, and carbons attached to the hydroxyl and nitro groups. |
| 31P NMR | A single resonance in the typical range for phosphonium (B103445) salts. |
| IR (Infrared) | Absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and benzylic), C=C stretching (aromatic rings), and characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching). |
| Mass Spec. | The mass spectrum would be expected to show the molecular ion of the cation [C25H21NO3P]+. |
Thermal Properties and Stability
Phosphonium salts are generally stable crystalline solids with high melting points. For instance, benzyltriphenylphosphonium (B107652) chloride has a melting point of ≥300 °C. The thermal stability of this compound bromide is an important consideration for its storage and handling, although specific data like melting point or decomposition temperature are not readily found in the available literature.
Spectroscopic and Analytical Methodologies for Structural Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. jeol.com The presence of hydrogen (¹H), phosphorus (³¹P), and carbon (¹³C) nuclei makes multinuclear NMR a powerful approach for a comprehensive structural assignment.
Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of all hydrogen atoms in the molecule. For this compound, the spectrum can be divided into several key regions corresponding to the triphenylphosphine (B44618) moiety, the substituted benzyl (B1604629) group, and the hydroxyl proton.
The fifteen protons of the three phenyl rings attached to the phosphorus atom typically appear as a complex multiplet in the aromatic region, generally between 7.7 and 8.0 ppm. The benzylic methylene (B1212753) (CH₂) protons are particularly diagnostic. Due to the electron-withdrawing phosphonium (B103445) center and the substituted aromatic ring, their signal is shifted downfield. Furthermore, coupling to the adjacent phosphorus atom splits this signal into a characteristic doublet, with a typical coupling constant (²JHP) of approximately 14-15 Hz. biomedres.us The protons on the 2-hydroxy-5-nitrobenzyl ring exhibit a specific splitting pattern based on their substitution. Data from the analogous (2-hydroxybenzyl)triphenylphosphonium bromide shows aromatic protons between 6.5 and 7.8 ppm. chemicalbook.com The presence of the strongly electron-withdrawing nitro group is expected to shift the adjacent protons further downfield. The phenolic hydroxyl (-OH) proton often appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data inferred from analogous structures. biomedres.uschemicalbook.comspectrabase.comresearchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| P-CH ₂-Ar | ~5.5 - 5.8 | Doublet | ²JHP ≈ 14-15 |
| Ar-OH | Variable (Broad) | Singlet | - |
| P-(C₆H ₅)₃ | ~7.7 - 8.0 | Multiplet | - |
| Ar-H (nitrobenzyl ring) | ~6.8 - 8.2 | Multiplet | - |
Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for analyzing phosphorus-containing compounds, offering direct insight into the chemical state of the phosphorus atom. oxinst.com Since ³¹P has a natural abundance of 100% and a spin of ½, it is a convenient and sensitive nucleus for NMR studies. huji.ac.il
For this compound, the ³¹P NMR spectrum is expected to show a single resonance in the chemical shift region characteristic of tetracoordinate phosphonium salts. This range is typically between +20 and +30 ppm relative to an 85% H₃PO₄ standard. In a proton-decoupled spectrum, this signal appears as a sharp singlet, confirming the presence of a single phosphorus environment. huji.ac.il This analysis is crucial for verifying the formation of the phosphonium salt and for distinguishing it from potential starting materials like triphenylphosphine (P(III), δ ≈ -5 ppm) or byproducts such as triphenylphosphine oxide (P(V), δ ≈ +25 to +35 ppm). oxinst.comsjtu.edu.cnspectrabase.com
Table 2: Predicted ³¹P NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H Decoupled) |
| ³¹P | +20 to +30 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-phosphorus (C-P) spin-spin coupling, which provides valuable structural information. jeol.com
The carbons of the triphenylphosphine group show distinct signals with characteristic coupling constants. The ipso-carbon (the carbon directly bonded to phosphorus) exhibits a large one-bond coupling constant (¹JCP) and appears as a doublet. The ortho, meta, and para carbons also show smaller two-, three-, and four-bond couplings, respectively. researchgate.net The benzylic carbon (P-C H₂-Ar) is also observed as a doublet with a significant one-bond C-P coupling (¹JCP), typically in the range of 45-55 Hz. The carbons of the 2-hydroxy-5-nitrobenzyl ring will have chemical shifts influenced by the hydroxyl and nitro substituents.
Table 3: Predicted ¹³C NMR Signals and C-P Coupling Constants for this compound Data inferred from analogous structures. researchgate.netosti.govresearchgate.netnih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (from P) | Coupling Constant (JCP, Hz) |
| P-C H₂-Ar | ~30 - 35 | Doublet | ¹JCP ≈ 45-55 |
| P-C -Ar (ipso) | ~118 - 120 | Doublet | ¹JCP ≈ 85-95 |
| P-C-C -Ar (ortho) | ~134 - 136 | Doublet | ²JCP ≈ 10-12 |
| P-C-C-C -Ar (meta) | ~130 - 132 | Doublet | ³JCP ≈ 12-14 |
| P-C-C-C-C -Ar (para) | ~135 - 137 | Doublet | ⁴JCP ≈ 3-4 |
| Carbons of nitrobenzyl ring | ~115 - 160 | Singlets or Doublets | JCP may be observed |
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a salt like this compound bromide, MS analysis focuses on the cationic portion of the molecule. The molecular formula of the cation is C₂₅H₂₁NO₃P⁺, corresponding to a calculated exact mass of approximately 414.12 g/mol . chemsrc.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules, including phosphonium salts. mdpi.com In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the sample with minimal fragmentation. mdpi.com
For this compound, the MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the intact cation [M]⁺ at an m/z value of ~414.12. This direct observation of the molecular ion provides strong confirmation of the compound's identity. While MALDI is a soft ionization method, some fragmentation may occur. Common fragmentation pathways for phosphonium salts can include the loss of substituent groups from the phosphorus atom. Adding salts like lithium trifluoroacetate (B77799) to the matrix can sometimes simplify spectra by promoting the formation of a single type of adduct and generating more structurally relevant fragments in tandem MS experiments. longdom.orgnih.gov
Table 4: Expected Major Ions in MALDI-TOF MS for this compound Cation
| Ion | Formula | Expected m/z | Description |
| [M]⁺ | [C₂₅H₂₁NO₃P]⁺ | ~414.12 | Molecular Ion |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for assessing the purity of a sample and confirming the identity of its components. nih.gov
In the analysis of this compound, an LC method, typically using a reversed-phase column, would be developed to separate the target phosphonium salt from potential impurities. Common impurities could include unreacted starting materials such as triphenylphosphine or oxidation byproducts like triphenylphosphine oxide. As the compounds elute from the LC column, they are introduced into the mass spectrometer. The MS detector would monitor for the specific m/z of the this compound cation (~414.12). The presence of a single major chromatographic peak with the correct m/z value provides strong evidence for the high purity and confirmed identity of the compound. researchgate.netnih.govunm.edu This method is highly sensitive and selective, making it a standard technique in quality control and reaction monitoring. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a critical tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation or monochromatic light with the sample, specific vibrational modes corresponding to different bonds can be identified, providing a molecular fingerprint of the compound. For "this compound", this includes techniques such as Fourier-transform Infrared (FTIR) and Raman spectroscopy, which are used to confirm the presence of key structural features.
Fourier-transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that are characteristic of the bonds present in the molecule. For a complex molecule like this compound, the FTIR spectrum is a superposition of the vibrational modes of its constituent parts: the substituted aromatic ring, the hydroxyl group, the nitro group, and the triphenylphosphonium cation.
The key functional groups and their expected characteristic absorption bands are:
O-H Stretch: The hydroxyl group (-OH) is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (both the nitrophenyl and the triphenylphosphine moieties) typically appear in the range of 3000-3100 cm⁻¹.
Nitro Group (NO₂) Vibrations: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ region. researchgate.net
P-C Stretch: The vibration of the phosphorus-carbon bond in the triphenylphosphonium cation is expected to be observed in the fingerprint region of the spectrum, with characteristic peaks around 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net
C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ range.
C-O Stretch: The stretching vibration of the C-O bond of the phenolic hydroxyl group is typically observed in the 1200-1260 cm⁻¹ region.
The FTIR spectrum of the precursor, 2-hydroxy-5-nitrobenzyl bromide, shows characteristic peaks that would be altered upon reaction with triphenylphosphine to form the phosphonium salt. nist.gov The introduction of the bulky and electron-rich triphenylphosphonium group influences the electronic environment and vibrational modes of the benzyl portion of the molecule.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Nitro (-NO₂) | Asymmetric Stretch | 1500-1570 |
| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |
| Phenyl Rings | C=C Stretch | 1450-1600 |
| Phosphonium (P⁺-Ph) | P-C Stretch | ~1436, ~1107 |
| Phenolic C-O | C-O Stretch | 1200-1260 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is based on absorption, Raman spectroscopy detects the energy shift of scattered photons. The selection rules for Raman are different from those of FTIR; vibrations that cause a change in the polarizability of the molecule are Raman active. This often means that symmetric vibrations and bonds involving heavier atoms produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for identifying:
Symmetric vibrations of the aromatic rings: The breathing modes of the phenyl rings are typically strong in Raman spectra.
The symmetric stretch of the nitro group: This vibration often gives a strong and sharp peak in the Raman spectrum.
The P-C bonds of the triphenylphosphonium group: The vibrations associated with the phosphorus-carbon skeleton are expected to be Raman active.
In a study of 2-chloro-5-nitrobenzyl alcohol, a related compound, the nitro group scissoring modes were observed in both FTIR and Raman spectra, while the NO₂ torsion mode was identified in the low-frequency region of the Raman spectrum. nipne.ro Similar assignments would be expected for the target compound, with additional peaks corresponding to the triphenylphosphine moiety.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Rings | Ring Breathing Mode | ~1000 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Nitro (-NO₂) | Symmetric Stretch | 1300-1370 |
| Phosphonium (P⁺-Ph) | P-C Symmetric Stretch | ~1000-1100 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression and Ylide Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. This technique is highly valuable for monitoring the progress of chemical reactions that involve a change in the chromophores of the reactants and products.
In the context of this compound, UV-Vis spectroscopy is particularly useful for monitoring the formation of the corresponding ylide (a Wittig reagent). The phosphonium salt itself has a characteristic UV-Vis absorption spectrum due to the presence of the nitrophenolic chromophore. Nitrophenols typically exhibit absorption bands in the UV region, often with a peak around 320-340 nm. docbrown.inforesearchgate.net The exact position and intensity of these bands are sensitive to the solvent and the pH of the solution. researchgate.netrsc.org
The formation of the ylide is achieved by deprotonating the phosphonium salt with a base. This deprotonation can occur at the phenolic hydroxyl group and the benzylic carbon. The resulting ylide is a highly conjugated and colored species. This is because the negative charge on the carbon atom is delocalized into the triphenylphosphine group, and the electronic structure of the nitrophenolate system is significantly altered.
The key spectral changes observed upon ylide formation are:
Bathochromic Shift: The formation of the ylide leads to a significant bathochromic (red) shift in the maximum absorption wavelength (λmax). The extended conjugation in the ylide lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing absorption at longer wavelengths, often in the visible region.
Color Change: This shift into the visible region results in a distinct color change, providing a visual indication of ylide formation. For instance, the deprotonation of nitrophenols is known to cause a color change to yellow or orange as the absorption shifts to around 400 nm or higher. researchgate.netacs.org
By monitoring the appearance and increase in intensity of the new absorption band at a longer wavelength, the progress of the ylide formation reaction can be quantitatively tracked. This allows for the determination of reaction kinetics and the optimization of reaction conditions, such as the choice of base and solvent.
Table 3: Expected UV-Vis Spectral Changes During Ylide Formation
| Species | Expected λmax (nm) | Appearance |
| This compound (in neutral solution) | ~320-340 | Colorless to pale yellow |
| Corresponding Ylide/Phenolate (in basic solution) | >400 | Intense yellow/orange |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and purity of the synthesized compound.
For this compound bromide, the chemical formula is C₂₅H₂₁BrNO₃P. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
The process involves:
Calculation of the Molecular Weight: The molecular weight of C₂₅H₂₁BrNO₃P is calculated by summing the atomic masses of all atoms in the formula.
Calculation of Theoretical Percentages: The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
Table 4: Theoretical Elemental Composition of this compound Bromide (C₂₅H₂₁BrNO₃P)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 25 | 300.275 | 58.61 |
| Hydrogen (H) | 1.008 | 21 | 21.168 | 4.14 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 15.60 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 2.74 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 9.37 |
| Phosphorus (P) | 30.974 | 1 | 30.974 | 6.05 |
| Total | 512.325 | 100.00 |
In a typical experimental procedure, a small, precisely weighed sample of the purified compound is combusted in an oxygen atmosphere. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The percentages of carbon, hydrogen, and nitrogen are then determined. The results from the elemental analysis of a synthesized batch of this compound bromide would be compared to the theoretical values in Table 4. A deviation of less than ±0.4% is generally considered acceptable for confirming the empirical formula and indicating a high degree of purity.
Computational Chemistry Approaches in Understanding 2 Hydroxy 5 Nitrobenzyl Triphenylphosphonium Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is widely employed to determine molecular geometries, energies, and other properties by focusing on the electron density rather than the complex many-electron wavefunction. For (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium, DFT calculations can map the electron distribution, identify reactive sites, and provide a foundational understanding of its chemical nature. nih.govnih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov
Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nipne.ro
For the ylide derived from this compound, the presence of the electron-withdrawing nitro group (-NO₂) is expected to significantly lower the energy of both the HOMO and LUMO. This effect stabilizes the ylide, making it less reactive than non-stabilized ylides. organic-chemistry.orgwikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. nipne.ro DFT calculations can precisely quantify these energy levels.
The table below presents illustrative HOMO-LUMO energy values for the corresponding ylide, (2-Hydroxy-5-nitrobenzylidene)triphenylphosphorane, demonstrating how these values are used to calculate key electronic properties.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.85 eV | Energy of the highest electron-donating orbital. |
| LUMO Energy | -1.95 eV | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Gap (ΔE) | 3.90 eV | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com Using DFT methods, an initial guess of the molecular structure of this compound is refined iteratively until the lowest energy conformation (the most stable structure) is found. researchgate.net This process provides precise information on bond lengths, bond angles, and dihedral angles.
For this phosphonium (B103445) salt, optimization would confirm the expected tetrahedral geometry around the central phosphorus atom, with the three phenyl rings and the substituted benzyl (B1604629) group arranged to minimize steric hindrance. The calculations would also detail the planarity of the aromatic rings and the orientation of the hydroxyl and nitro substituents. Comparing the computationally derived structure with experimental data, such as from X-ray crystallography, can validate the accuracy of the theoretical method. nih.govresearchgate.net
The following table provides representative data for key geometric parameters of this compound obtained from a DFT geometry optimization.
| Geometric Parameter | Atoms Involved | Optimized Value (Illustrative) |
|---|---|---|
| Bond Length | P–C (benzyl) | 1.82 Å |
| Bond Length | P–C (phenyl) | 1.80 Å |
| Bond Length | C–O (hydroxyl) | 1.36 Å |
| Bond Length | N–O (nitro) | 1.22 Å |
| Bond Angle | C(benzyl)–P–C(phenyl) | 109.5° |
| Dihedral Angle | O-C-C-N (on benzyl ring) | 180.0° |
Transition State Modeling for Reaction Pathways
Understanding a chemical reaction requires not only knowing the structures of the reactants and products but also the high-energy transition states that connect them. Transition state modeling is a computational technique used to locate the geometry and energy of these fleeting structures. By identifying the transition state, one can calculate the activation energy (energy barrier) of a reaction, which is fundamental to determining its rate and feasibility.
For this compound, the most significant reaction pathway is its conversion to a phosphonium ylide and the subsequent Wittig reaction with a carbonyl compound. wpmucdn.commasterorganicchemistry.com Computational modeling can map the entire energy profile of this process.
Ylide Formation: The phosphonium salt is deprotonated at the benzylic carbon by a base to form the corresponding ylide. The acidity of this proton is enhanced by the positively charged phosphorus and the electron-withdrawing nitro group.
Wittig Reaction: The nucleophilic ylide attacks an aldehyde or ketone. Modern computational studies support a mechanism involving a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to form the final alkene and triphenylphosphine (B44618) oxide.
The presence of the nitro group makes the ylide a "stabilized ylide." This stabilization lowers the ylide's reactivity, which in turn affects the energy barriers of the Wittig reaction. organic-chemistry.org The initial cycloaddition step typically has a higher energy barrier for stabilized ylides compared to non-stabilized ones, and the reaction often favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.org Modeling these steps allows for a quantitative analysis of the reaction's energy landscape.
The table below shows illustrative activation free energies (ΔG‡) for the key transition states in the Wittig reaction pathway involving the ylide derived from this compound and a simple aldehyde.
| Reaction Step | Transition State (TS) | Calculated ΔG‡ (kcal/mol, Illustrative) |
|---|---|---|
| Oxaphosphetane Formation (Path to Z-alkene) | TS1-Z | 12.5 |
| Oxaphosphetane Formation (Path to E-alkene) | TS1-E | 11.0 |
| Oxaphosphetane Decomposition | TS2 | 5.2 |
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for determining static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. peerj.com An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, MD simulations can provide a detailed picture of its conformational flexibility. This includes the rotation of the three phenyl groups around the P-C bonds (propeller-like motion) and the rotation of the benzyl group. These simulations can reveal the most populated conformations in solution, the timescales of conformational changes, and the influence of solvent on the molecule's structure. nih.gov The simulations rely on a force field, a set of parameters that defines the potential energy of the system, with common choices for organic molecules including AMBER and CHARMM. nih.gov
Analysis of an MD trajectory can yield valuable information on the distribution of key structural parameters, providing insight into the molecule's dynamic behavior.
| Analyzed Parameter | Description | Illustrative Finding from Simulation |
|---|---|---|
| P-C-C-C Dihedral Angle (Phenyl Rings) | Measures the twist of the phenyl rings relative to the phosphorus center. | Shows rapid rotation, but with preferential orientations to minimize steric clash. |
| P-C(benzyl) Bond Rotation | Measures the rotation of the entire benzyl substituent. | Identifies the most stable rotamers (rotational isomers). |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's atoms from a reference structure over time. | A low, stable RMSD indicates the molecule maintains a consistent average structure. |
Applications of 2 Hydroxy 5 Nitrobenzyl Triphenylphosphonium in Advanced Organic Synthesis
Building Blocks for Complex Heterocyclic Architectures
(2-Hydroxy-5-nitrobenzyl)triphenylphosphonium and related structures serve as valuable precursors for the synthesis of a diverse range of heterocyclic compounds. The presence of the ortho-hydroxyl group allows for intramolecular reactions, leading to the efficient formation of cyclic structures.
A significant application of this compound derivatives lies in the synthesis of benzofurans, a common motif in biologically active molecules and natural products. The general strategy involves an intramolecular Wittig reaction.
The synthesis begins with the acylation of the hydroxyl group of the this compound salt. Treatment of this acylated intermediate with a base generates the corresponding phosphonium (B103445) ylide. This ylide then undergoes an intramolecular Wittig reaction with the ester carbonyl group, leading to the formation of the benzofuran (B130515) ring and triphenylphosphine (B44618) oxide as a byproduct. This methodology provides a straightforward route to 2-substituted benzofurans.
Research has demonstrated the synthesis of various benzofuran derivatives using this approach. For instance, 2-phenylbenzofurans can be synthesized from the corresponding ortho-hydroxybenzyltriphenylphosphonium salt and aroyl chlorides. A study by Guillaumel et al. detailed the synthesis of benzofurans substituted at the 2-position with 5-nitrofuryl, 5-nitrothienyl, 5-nitro-2-furylethenyl, or 5-nitro-2-thienylethenyl groups through the heterocyclisation of 2-acyloxybenzyl triphenylphosphonium bromides derived from 2-hydroxybenzyl triphenylphosphonium bromides.
| Starting Material | Reagent | Product | Reference |
| 2-Hydroxybenzyl triphenylphosphonium bromide | Acyl chloride, Base | 2-Substituted benzofuran | |
| ortho-Hydroxybenzyltriphenylphosphonium salt | Aroyl chloride | 2-Phenyl-3-benzoylbenzofuran |
This table showcases examples of benzofuran synthesis utilizing derivatives of the title compound.
This intramolecular Wittig approach is advantageous due to its efficiency and the ability to introduce a variety of substituents at the 2-position of the benzofuran core, depending on the acylating agent used.
Phosphonium ylides derived from salts like this compound are also instrumental in the construction of spirocyclic and other complex multi-ring systems. The Wittig reaction and its intramolecular variants are key transformations in these syntheses.
One approach involves the reaction of a phosphorus ylide with a cyclic ketone. For example, the reaction of a phosphorus ylide with 2-acetylcyclopentanone can lead to the formation of a spirocyclobutene derivative through an intramolecular Wittig reaction. Although this specific example doesn't use the title compound directly, it illustrates the principle of using phosphonium ylides to generate spirocycles. The resulting highly strained spiro compounds can then undergo spontaneous ring-opening to yield functionalized dienes.
Another strategy for synthesizing spiro compounds involves the olefination of carbonyl compounds with cyclopropyl phosphonium ylides to create oxaspiro[2.2]pentane systems. This highlights the versatility of phosphonium ylides in constructing strained ring systems.
| Ylide Precursor | Reactant | Product Type | Key Transformation | Reference |
| Triphenylphosphine and dialkyl acetylenedicarboxylates | 2-Acetylcyclopentanone | Spirocyclobutene derivative | Intramolecular Wittig reaction | |
| Cyclopropyl phosphonium ylide | Carbonyl compound | Oxaspiro[2.2]pentane | Olefination |
This table illustrates the application of phosphonium ylides in the synthesis of spiro compounds.
Role in Multi-step Synthesis of Organic Molecules
The reliability and functional group tolerance of the Wittig reaction make phosphonium salts like this compound valuable intermediates in the multi-step synthesis of complex organic molecules, including natural products and pharmaceutically active compounds.
A notable example is the application of a Wittig reaction involving a phosphonium bromide in the total synthesis of the antitumor agent E-Stilstatin. While the specific phosphonium salt differs from the title compound, this demonstrates the strategic importance of this class of reagents in constructing key carbon-carbon double bonds within a larger synthetic framework.
The general sequence in such multi-step syntheses often involves the preparation of the phosphonium salt from a suitable precursor, followed by ylide generation and subsequent reaction with an aldehyde or ketone to form a crucial alkene linkage. The ability to control the stereochemistry of the resulting double bond is a significant advantage of the Wittig reaction and its modifications.
Catalyst Development and Ligand Design
The phosphorus center in phosphonium salts and their corresponding ylides can be incorporated into ligand scaffolds for transition metal catalysis. The electronic and steric properties of the substituents on the phosphorus atom can be tuned to modulate the activity and selectivity of the resulting metal complexes.
Recent research has focused on the design of versatile ligand precursors based on phosphonium ylides for the formation of palladalactams, which have shown promising catalytic activities. These palladalactams, featuring an anionic phosphonium ylide ligand scaffold, have been investigated in Mizoroki-Heck coupling reactions. The phosphonium ylide acts as a strong electron-donating ligand, which can enhance the catalytic efficiency of the palladium center.
Furthermore, phosphonium salts themselves can act as organocatalysts. Chiral quaternary phosphonium salts have been employed as phase-transfer catalysts in asymmetric reactions, such as alkylation and amination, achieving moderate to good yields and enantioselectivities. They have also been used to catalyze cycloaddition reactions. The development of polymer-supported phosphonium salts offers the advantage of catalyst recyclability, reducing costs and environmental impact.
| Application | Catalyst/Ligand Type | Reaction | Key Feature | Reference |
| Ligand Precursor | Phosphonium ylide | Mizoroki-Heck coupling | Strong electron-donating ligand | |
| Organocatalyst | Chiral quaternary phosphonium salt | Asymmetric alkylation/amination | Phase-transfer catalysis | |
| Organocatalyst | Fluorinated quaternary phosphonium salt | Cycloaddition | High yield and diastereoselectivity |
This table summarizes the roles of phosphonium-based compounds in catalyst and ligand development.
The tunability of the phosphonium scaffold makes it an attractive platform for the design of new generations of ligands and organocatalysts for a wide range of organic transformations.
Advanced Methodological Approaches in Synthesis and Reaction Engineering
Polymer-Supported (Triphenyl)phosphonium Reagents
The immobilization of reagents on solid supports, particularly polymers, is a powerful strategy in organic synthesis. cam.ac.ukresearchgate.net Polymer-supported triphenylphosphine (B44618) (PS-TPP) serves as a key precursor for generating polymer-bound phosphonium (B103445) salts. nih.govrsc.org This approach confines the phosphonium reagent to a solid phase, simplifying reaction workup and purification, as the supported species can be easily removed by filtration. cam.ac.ukresearchgate.net This avoids the common issue of separating the desired product from triphenylphosphine oxide, a notorious byproduct in reactions involving triphenylphosphine. nih.govias.ac.in
The general synthesis of a polymer-supported phosphonium salt involves the reaction of polymer-supported triphenylphosphine with an appropriate organic halide. rsc.org For the specific compound of interest, this would involve reacting PS-TPP with 2-hydroxy-5-nitrobenzyl bromide or a similar halide.
Table 1: Examples of Polymer-Supported Phosphonium Reagents in Synthesis This table presents examples of reactions using polymer-supported phosphonium reagents, illustrating the versatility of this approach. Data is generalized from the literature on polymer-supported triphenylphosphine applications.
| Reaction Type | Polymer-Supported Reagent Precursor | Reactants | Product | Benefit of Polymer Support |
| Wittig Reaction | Polystyryldiphenyl-benzyl-phosphonium chloride | Benzaldehyde | Stilbene (B7821643) | Easy removal of phosphine (B1218219) oxide byproduct. nih.gov |
| Mitsunobu Reaction | Polymer-Supported Triphenylphosphine (PS-TPP) | Alcohol, Phenol, DEAD | Aryl Ether | Simplifies purification by sequestering byproducts. researchgate.netresearchgate.net |
| Peptide Synthesis | PS-TPP / Carbon Tetrachloride | N-protected amino acid, amino acid ester | Dipeptide | Facilitates product isolation. rsc.org |
Polymer-supported phosphonium salts can function as effective phase-transfer catalysts in a heterogeneous system. acs.orgrsc.org Being insoluble in the reaction medium, the catalyst can be easily recovered by simple filtration and potentially reused, which is both economically and environmentally advantageous. rsc.org This contrasts with homogeneous catalysts, which often require complex separation procedures. The catalytic activity of such supported salts has been demonstrated in various nucleophilic substitution reactions.
Furthermore, polymer-supported triphenylphosphine is widely used as a scavenger. biotage.com In this role, it removes excess reagents or byproducts from a reaction mixture. For instance, after a reaction, unreacted electrophiles can be quenched by the polymer-bound phosphine, and the resulting phosphonium salt is then filtered off. researchgate.net Similarly, molecularly imprinted polymers have been specifically designed to scavenge triphenylphosphine oxide, a common byproduct that complicates purification. ias.ac.in
The use of polymer-supported reagents is particularly well-suited for integration into continuous flow chemistry systems. nih.govacs.org In this setup, a solution of reactants is passed through a packed-bed reactor containing the immobilized reagent, such as a polymer-supported phosphonium salt. acs.org The reaction occurs as the solution flows through the column, and the product emerges continuously from the reactor, free from the reagent and its byproducts. rsc.org
This approach offers numerous advantages over batch processing, including:
Enhanced Safety and Control: Flow reactors have superior heat and mass transfer, allowing for precise control over reaction conditions and the safe handling of highly reactive intermediates. acs.org
Increased Efficiency: Automation is easily implemented, and reaction times can often be significantly reduced from hours to minutes. rsc.org
Scalability: Scaling up production is more straightforward than with batch reactors, often by simply running the system for longer or by using parallel reactors. acs.org
The combination of polymer-supported reagents and flow chemistry represents a powerful platform for the automated, continuous synthesis of organic molecules, a strategy of great interest in the pharmaceutical and fine chemical industries. acs.org
Solvent-Free or Green Chemistry Approaches for Reaction Optimization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org Key aspects include minimizing waste, avoiding hazardous solvents, and improving atom economy. The synthesis of phosphonium salts, including (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium, can be optimized using these principles.
One significant approach is the use of solvent-free reaction conditions. Mechanochemical synthesis, which involves high-energy ball milling, has been successfully employed for the preparation of phosphonium salts from triphenylphosphine and solid organic bromides at ambient temperature without any solvent. rsc.org This method not only eliminates solvent waste but can also lead to different product selectivities compared to solution-phase reactions. rsc.org
Other green approaches for phosphonium salt synthesis include:
Visible-Light-Induced Synthesis: Transition-metal-free methods using visible light as a promoter offer a green alternative to traditional heating. chemrxiv.org These reactions can be performed in the presence of air, using it as a sustainable oxidant. chemrxiv.org
Electrochemical Methods: Electrosynthesis provides a catalyst- and external oxidant-free method for constructing C–P bonds in phosphonium salts, aligning with green chemistry principles by reducing chemical waste. rsc.org
Use of Greener Solvents: When solvents are necessary, replacing hazardous options like benzene (B151609) or toluene (B28343) with more environmentally benign alternatives is a crucial step.
Table 2: Comparison of Synthesis Methods for Phosphonium Salts This table compares traditional and green chemistry approaches for the synthesis of phosphonium salts.
| Method | Conditions | Advantages | Disadvantages |
| Traditional Synthesis | Triphenylphosphine and alkyl halide in a non-polar solvent (e.g., toluene), with heating. youtube.com | High yield, well-established. | Use of volatile organic solvents, requires heating. |
| Mechanochemical Synthesis | High-energy ball milling of solid reactants, solvent-free. rsc.org | Eliminates solvent, ambient temperature, potentially high yield. | Requires specialized equipment, may not be suitable for all substrates. |
| Photocatalysis | Visible light, air as oxidant, catalyst-free. chemrxiv.org | Uses a renewable energy source, high atom economy, mild conditions. | Substrate scope may be limited. |
| Electrochemical Synthesis | Undivided cell, constant current, catalyst- and oxidant-free. rsc.org | Avoids chemical oxidants and catalysts, good functional group tolerance. | Requires electrochemical setup. |
These advanced methodologies underscore a paradigm shift in chemical synthesis towards more sustainable, efficient, and automated processes. The principles of polymer-supported reagents, flow chemistry, and green chemistry provide a robust framework for the synthesis and application of this compound and related compounds.
Future Research Directions and Unexplored Avenues
Exploration of Novel Reaction Pathways
The primary role of (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium is as a Wittig reagent, but its potential reactivity extends beyond the conventional synthesis of stilbene (B7821643) derivatives.
Expanded Wittig Olefination: A systematic exploration of the ylide derived from this salt with a diverse range of aromatic and aliphatic aldehydes and ketones could yield a large library of novel stilbenoid structures. These products, incorporating a fixed 2-hydroxy-5-nitro-phenyl moiety, would be valuable for structure-activity relationship studies in materials science and medicinal chemistry. The electron-withdrawing nitro group is expected to stabilize the corresponding ylide, influencing its reactivity and the stereoselectivity of the resulting alkenes. researchgate.netchem-station.com
Tandem and Intramolecular Reactions: The presence of the hydroxyl group ortho to the benzylic position offers intriguing possibilities for tandem or intramolecular reactions. For instance, following an initial Wittig reaction, the hydroxyl group could participate in a subsequent intramolecular cyclization, potentially triggered by the newly formed double bond or other functional groups on the reaction partner. This could provide a novel route to oxygen-containing heterocyclic compounds.
Non-classical Ylide Reactivity: Research into the reactivity of the derived ylide beyond simple olefination is a promising avenue. Phosphonium (B103445) ylides can participate in other transformations, such as reactions with epoxides, esters, or as precursors to carbon-centered radicals under photoredox conditions. researchgate.net Investigating these alternative pathways for the (2-hydroxy-5-nitrobenzyl) ylide could unlock new synthetic methodologies.
Design of New this compound Analogues
The chemical properties and reactivity of the phosphonium salt can be precisely tuned through structural modifications. The design and synthesis of new analogues could lead to reagents with improved solubility, stability, and selectivity.
Modification of the Phosphorus Center: Replacing the triphenylphosphine (B44618) core with other triaryl- or trialkylphosphines would systematically alter the steric and electronic environment around the phosphorus atom. Using more electron-donating phosphines could increase the nucleophilicity and reactivity of the corresponding ylide, while bulkier phosphines could influence the E/Z selectivity of the Wittig reaction. nih.gov
Substitution on the Benzyl (B1604629) Ring: The electronic properties of the reagent can be further modulated by altering the substituents on the benzyl ring. This includes:
Changing the position of the nitro group to explore its effect on ylide stability and reactivity.
Replacing the nitro group with other electron-withdrawing or electron-donating groups to create a spectrum of reagents with varying reactivities.
Modifying the hydroxyl group, for example, by converting it to a methoxy (B1213986) or other ether group, to study its role in the reaction mechanism or to prevent potential side reactions.
Ylide-Functionalized Phosphines: A more advanced approach involves creating analogues based on ylide-functionalized phosphines (YPhos), which are known to be highly electron-rich and form exceptionally active catalysts in other areas of chemistry. nih.govacs.org An analogue incorporating this feature could exhibit unprecedented reactivity.
| Proposed Analogue Type | Structural Modification | Potential Research Goal |
| P-Center Modification | Replace P(Ph)₃ with P(p-tolyl)₃ | Enhance ylide nucleophilicity and reaction rates. |
| Replace P(Ph)₃ with P(cyclohexyl)₃ | Modify steric bulk to influence E/Z selectivity. nih.gov | |
| Benzyl Ring Modification | Move -NO₂ group from para to ortho position | Investigate impact of substituent position on ylide stability. |
| Replace -NO₂ with -CN or -CF₃ | Fine-tune electronic properties and reactivity. | |
| Replace -OH with -OCH₃ | Eliminate potential intramolecular interactions or side reactions. | |
| Advanced Ligand Design | Incorporate a YPhos-type structure | Create a highly electron-rich and reactive ylide. nih.govacs.org |
Integration into Asymmetric Synthesis Methodologies
A significant frontier in modern chemistry is the development of methods for asymmetric synthesis to produce enantiomerically pure compounds.
Chiral Phosphine (B1218219) Ligands: The most direct approach to asymmetric induction is to synthesize analogues of the phosphonium salt using chiral, P-stereogenic phosphine ligands instead of the achiral triphenylphosphine. nih.govtcichemicals.com Numerous P-chiral phosphine ligands have been developed for asymmetric catalysis, and their incorporation would create a chiral Wittig reagent capable of desymmetrizing prochiral ketones or engaging in kinetic resolution of racemic aldehydes.
Asymmetric Phase-Transfer Catalysis: Chiral quaternary phosphonium salts have emerged as effective phase-transfer catalysts for a variety of asymmetric transformations. rsc.orgmagtech.com.cnrsc.org While this compound itself is achiral, it could be employed as a reagent in a Wittig reaction mediated by a separate chiral phase-transfer catalyst. This strategy could induce enantioselectivity in reactions that form a new stereocenter.
Organocatalysis: The hydroxyl group on the phosphonium salt could potentially act as a hydrogen-bond donor, allowing it to associate with a chiral organocatalyst. This non-covalent interaction could create a chiral environment around the reactive ylide, influencing the stereochemical outcome of its reaction with a carbonyl compound.
Advanced Spectroscopic and In Situ Monitoring Techniques
A deeper understanding of the reaction mechanism, kinetics, and the influence of the compound's specific functional groups requires the use of advanced analytical methods. In situ monitoring, which observes the reaction as it happens, is particularly powerful. youtube.comspectroscopyonline.com
³¹P NMR Spectroscopy: As the reaction proceeds, the phosphorus atom undergoes significant changes in its chemical environment. ³¹P NMR spectroscopy is an ideal tool for tracking these changes. mdpi.com It can be used to monitor the initial deprotonation of the phosphonium salt to form the ylide, the progress of the Wittig reaction through the disappearance of the ylide signal, and the formation of the triphenylphosphine oxide byproduct. cdnsciencepub.comlookchem.com Such studies can provide precise kinetic data and insight into reaction intermediates.
In Situ IR and Raman Spectroscopy: Both infrared (IR) and Raman spectroscopy can monitor changes in vibrational modes of functional groups in real-time. nih.govfrontiersin.org These techniques could be used to follow the disappearance of the C=O stretch of the aldehyde or ketone reactant and the appearance of the C=C stretch of the alkene product. oxinst.comspectroscopyonline.com Raman spectroscopy, in particular, is well-suited for monitoring reactions in solution without interference from the solvent. rsc.orgnih.gov
Cryogenic NMR Studies: The Wittig reaction is known to proceed through transient intermediates such as betaines and oxaphosphetanes. chem-station.com By performing the reaction at very low temperatures and acquiring NMR spectra, it may be possible to detect and structurally characterize these short-lived species, providing direct evidence for the operative mechanism for this specific, functionalized Wittig reagent.
| Technique | Species Monitored | Information Gained |
| ³¹P NMR Spectroscopy | Phosphonium Salt, Ylide, Phosphine Oxide | Reaction kinetics, ylide formation efficiency, detection of phosphorus-containing intermediates. mdpi.comlookchem.com |
| In Situ FT-IR Spectroscopy | Carbonyl (C=O), Alkene (C=C) | Rate of carbonyl consumption and alkene formation, detection of potential side-products. nih.gov |
| In Situ Raman Spectroscopy | Carbonyl (C=O), Alkene (C=C), Nitro (N-O) | Real-time reaction progress, structural information on intermediates, minimal solvent interference. rsc.orgnih.gov |
| Cryogenic ¹H/¹³C/³¹P NMR | Oxaphosphetane, Betaine intermediates | Direct observation and structural characterization of transient intermediates in the reaction pathway. chem-station.com |
Q & A
Basic: What are the standard synthetic routes for preparing (2-Hydroxy-5-nitrobenzyl)triphenylphosphonium, and how is purity assessed?
The compound is typically synthesized via quaternization of triphenylphosphine with a suitably substituted benzyl halide. For example, reacting 2-hydroxy-5-nitrobenzyl bromide with triphenylphosphine in a polar aprotic solvent (e.g., acetonitrile) under reflux yields the phosphonium salt . Purity is assessed using a combination of:
- 1H/31P NMR spectroscopy to confirm substitution patterns and phosphonium cation formation (e.g., 31P NMR shifts around +20–25 ppm for triphenylphosphonium salts) .
- Mass spectrometry (MS) to verify molecular ion peaks and isotopic patterns .
- Elemental analysis to ensure stoichiometric consistency .
Advanced: How do the nitro and hydroxy substituents influence the compound’s electronic properties and mitochondrial targeting efficiency?
The electron-withdrawing nitro group enhances the lipophilic cationic character of the phosphonium moiety, improving mitochondrial membrane potential-driven accumulation . However, the ortho-hydroxy group may introduce steric hindrance or hydrogen bonding, potentially altering binding kinetics with mitochondrial proteins. Comparative studies with analogues (e.g., unsubstituted TPP+ or methyl-substituted derivatives) using fluorescence microscopy and membrane potential assays (e.g., JC-1 staining) are critical to isolate substituent effects . Contradictory results in cellular uptake studies may arise from variations in cell line mitochondrial membrane potentials or solvent-dependent aggregation .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
- Toxicity : While specific data on this compound are limited, triphenylphosphonium salts generally exhibit moderate toxicity via membrane disruption. Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Thermal stability : Decomposition above 200°C may release phosphine oxides, requiring inert atmospheres during high-temperature reactions .
- Waste disposal : Classify as halogenated organic waste due to potential bromide counterions .
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
Contradictions often stem from:
- Cell line variability : Mitochondrial membrane potential (ΔΨm) differences affect TPP+ uptake. Measure ΔΨm using TMRM or Rhodamine 123 dyes before assays .
- Concentration gradients : Use precise intracellular concentration measurements (e.g., ICP-MS for phosphorus content) rather than nominal extracellular doses .
- Off-target effects : Employ gene-edited (e.g., mitochondrial DNA-depleted ρ0 cells) controls to isolate mitochondrial-specific toxicity .
Basic: Which spectroscopic techniques are most effective for characterizing photophysical properties relevant to bioimaging applications?
- UV-Vis absorption spectroscopy : Identify π→π* transitions in the nitrobenzyl group (e.g., peaks near 350–400 nm) .
- Near-infrared photoluminescence (NIR-PL) : Assess metal-to-ligand charge transfer (MLCT) enhancements when conjugated to gold nanoclusters .
- Time-resolved fluorescence : Quantify excited-state lifetimes to evaluate environmental sensitivity (e.g., polarity changes in mitochondrial matrices) .
Advanced: What strategies optimize the compound’s stability in aqueous buffers for long-term biological assays?
- pH control : The hydroxy group may deprotonate at physiological pH, altering solubility. Use buffers (e.g., HEPES, pH 7.4) with ≤10% DMSO to prevent aggregation .
- Light protection : Nitro groups are prone to photodegradation. Conduct assays under dark conditions or use amber vials .
- Lyophilization : For storage, lyophilize with cryoprotectants (e.g., trehalose) and confirm stability via HPLC post-reconstitution .
Basic: How does this compound compare to other triphenylphosphonium derivatives in antimicrobial photodynamic therapy (aPDT)?
Unlike simpler TPP+ conjugates, the nitrobenzyl group enables:
- Reactive oxygen species (ROS) generation : The nitro group acts as an electron sink, enhancing singlet oxygen (1O2) quantum yields under irradiation .
- Bacterial membrane penetration : Increased lipophilicity improves efficacy against Gram-negative strains (e.g., E. coli), though competing redox reactions with nitroreductases may reduce activity in anaerobic environments .
Advanced: What computational methods support the design of derivatives with enhanced mitochondrial targeting?
- Density Functional Theory (DFT) : Calculate charge distribution and lipophilicity (logP) to predict ΔΨm-driven uptake .
- Molecular dynamics (MD) simulations : Model interactions with mitochondrial cardiolipin membranes to optimize substituent geometry .
- QSAR models : Correlate structural features (e.g., Hammett σ values for substituents) with cytotoxicity IC50 values .
Basic: What are the recommended controls for assessing mitochondrial specificity in live-cell assays?
- TPP+ competitors : Co-incubate with uncouplers (e.g., FCCP) to collapse ΔΨm and observe reduced uptake .
- Non-targeting analogues : Use methyltriphenylphosphonium (no nitro/hydroxy groups) to isolate substituent effects .
- Fluorescent probes : Co-stain with MitoTracker Red to confirm colocalization .
Advanced: How can researchers address discrepancies in reported phosphonium salt stability under reducing conditions?
Contradictions may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
